molecular formula C3H6F2O B128796 1,3-Difluoro-2-propanol CAS No. 453-13-4

1,3-Difluoro-2-propanol

Cat. No.: B128796
CAS No.: 453-13-4
M. Wt: 96.08 g/mol
InChI Key: PVDLUGWWIOGCNH-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-propanol is an organic compound with the chemical formula C3H6F2O. It is a metabolic poison that disrupts the citric acid cycle and is commonly used as a rodenticide. This compound is a colorless liquid with a distinct odor and is known for its high toxicity .

Mechanism of Action

Target of Action

1,3-Difluoro-2-propanol primarily targets the citric acid cycle , a crucial metabolic pathway in organisms . This cycle is essential for the production of energy in the form of ATP, and disruption of this cycle can lead to significant metabolic disturbances.

Mode of Action

The compound acts as a metabolic poison , disrupting the citric acid cycle . It is similar in action to sodium fluoroacetate, another potent disruptor of the citric acid cycle

Biochemical Pathways

By disrupting the citric acid cycle, this compound affects a wide range of downstream biochemical pathways. The citric acid cycle is central to cellular respiration, and its disruption can lead to a decrease in ATP production, affecting numerous cellular processes that rely on this vital energy source .

Result of Action

The primary result of this compound’s action is the disruption of the citric acid cycle, leading to a decrease in ATP production . This can cause a wide range of effects, depending on the extent of exposure and the specific tissues affected. In severe cases, it can lead to metabolic acidosis and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is used as a rodenticide, and its effectiveness can vary depending on the specific environment in which it is used . .

Chemical Reactions Analysis

1,3-Difluoro-2-propanol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The major products formed from these reactions include 1,3-difluoroacetone, 1,3-difluoropropane, and various substituted derivatives .

Scientific Research Applications

Organic Synthesis

1,3-Difluoro-2-propanol is widely used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure allows it to serve as a building block for various chemical transformations, including the synthesis of difluoroacetone and other fluorinated alcohols .

Case Study: Synthesis of Difluoroacetone

In one study, this compound was utilized to synthesize 1,3-difluoroacetone through a straightforward reaction pathway. This compound is essential in developing pharmaceuticals and agrochemicals due to its enhanced bioactivity compared to non-fluorinated analogs .

Medicinal Chemistry

The incorporation of fluorine into drug design has been shown to enhance pharmacokinetic properties such as metabolic stability and bioavailability. Research indicates that this compound can be used to synthesize bioactive molecules with improved therapeutic profiles.

Applications in Drug Development

Fluorinated compounds like DFP are crucial in the development of various drugs, including antitumor agents and enzyme inhibitors. Its role as a metabolic poison has also been investigated for potential therapeutic applications against certain diseases .

Toxicological Research

This compound has been studied for its toxicological effects, particularly its mechanism of action as a metabolic poison that disrupts the citric acid cycle. This disruption is primarily due to its inhibition of aconitase, leading to energy depletion in cells .

Case Study: Toxicity Mechanism

A study administered this compound to rats and observed significant accumulation of citrate in the kidneys after a lag phase. The findings suggest that DFP acts similarly to sodium fluoroacetate, highlighting its potential use as a vertebrate pesticide while also necessitating caution due to its toxicity .

Biological Studies

The compound's fluorinated nature makes it valuable for studying enzyme interactions and metabolic pathways involving fluorinated substrates. It has been used in various biological assays to investigate its effects on microbial growth and enzyme activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Biological Activity

1,3-Difluoro-2-propanol (1,3-DFP) is an organic compound with significant biological activity, primarily recognized for its role as a metabolic poison. This compound has garnered attention in toxicological studies due to its effects on the citric acid cycle, which is critical for cellular energy production.

  • Chemical Formula : C₃H₆F₂O
  • Molecular Weight : Approximately 96.08 g/mol
  • Structure : Contains a hydroxyl group (-OH) and two fluorine atoms attached to the second and third carbon atoms of the propane chain.

This compound disrupts the citric acid cycle by inhibiting the enzyme aconitase, which is essential for converting citrate to isocitrate. This inhibition leads to a decrease in ATP production, resulting in cellular energy depletion and potential cell death. The compound is metabolized to 1,3-difluoroacetone and subsequently to erythrofluorocitrate, which further impacts cellular metabolism and contributes to its toxic effects .

Toxicological Studies

  • Metabolic Poison : 1,3-DFP acts as a metabolic poison similar to sodium fluoroacetate, a known rodenticide. Studies indicate that it can lead to fatal outcomes in rodents when administered at specific doses (e.g., 100 mg/kg body weight) due to its interference with the citric acid cycle .
  • Accumulation of Metabolites : In animal models, administration of 1,3-DFP resulted in the accumulation of citrate in the kidneys after a lag phase, indicating metabolic disruption .
  • Antidotal Research : Research has explored the use of 4-methylpyrazole as an antidote against 1,3-DFP toxicity. When administered prior to exposure, it significantly reduced signs of poisoning and metabolite accumulation .

Case Study 1: Rodent Toxicity

A study involving rats demonstrated that administration of this compound resulted in significant biochemical alterations, including elevated citrate levels in the kidneys and signs of metabolic distress. The study highlighted the potential for using 4-methylpyrazole as a protective agent against these toxic effects .

Case Study 2: Metabolic Pathways

Research has shown that 1,3-DFP disrupts multiple biochemical pathways beyond just the citric acid cycle. Its action can lead to broader metabolic imbalances affecting various cellular functions due to decreased ATP availability.

Summary of Biological Activity

Biological Activity Description
Metabolic Poison Disrupts citric acid cycle by inhibiting aconitase
Toxicity Causes ATP depletion leading to cell death
Metabolite Accumulation Citrate accumulation observed in animal studies
Potential Antidote 4-Methylpyrazole shows promise in reducing toxicity

Properties

IUPAC Name

1,3-difluoropropan-2-ol
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InChI

InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDLUGWWIOGCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060009
Record name 1,3-Difluoro-2-propanol
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Molecular Weight

96.08 g/mol
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CAS No.

453-13-4
Record name 1,3-Difluoro-2-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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